(E)-3-((3,4-dimethylphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile
Description
Properties
IUPAC Name |
(E)-3-(3,4-dimethylanilino)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3S/c1-13-3-8-18(9-14(13)2)23-11-16(10-22)20-24-19(12-25-20)15-4-6-17(21)7-5-15/h3-9,11-12,23H,1-2H3/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHYELKDLQDJJC-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-((3,4-dimethylphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile is a thiazole derivative with potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Antitumor Activity
Thiazole derivatives are known for their significant antitumor properties. Studies have shown that the presence of specific substituents on the phenyl and thiazole rings can enhance cytotoxic activity against various cancer cell lines.
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Cytotoxicity Studies :
- The compound exhibits notable cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin. For instance, compounds with similar thiazole structures have demonstrated IC50 values in the range of 1.61 µg/mL to 1.98 µg/mL against cancer cell lines such as Jurkat and A-431 .
- The presence of electron-donating groups on the phenyl ring has been correlated with increased activity, suggesting that modifications at these positions could yield more potent analogs .
- Mechanism of Action :
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- Methyl Substitution : The presence of methyl groups at positions 3 and 4 on the phenyl ring enhances the compound's activity.
- Thiazole Ring : The thiazole moiety is crucial for maintaining biological activity; modifications to this ring can significantly alter potency .
- Fluorine Substitution : The introduction of fluorine on the phenyl ring increases lipophilicity, potentially improving cellular uptake and bioavailability .
Study 1: Anticancer Efficacy
A recent study evaluated a series of thiazole derivatives, including the target compound, against various cancer cell lines. The results indicated that compounds with similar structural features showed significant growth inhibition in HT29 (colon cancer) and Jurkat (leukemia) cells. The study highlighted that compounds with a thiazole linkage exhibited superior cytotoxic effects compared to those without it .
Study 2: Mechanistic Insights
Another investigation utilized molecular docking studies to elucidate the binding interactions between this compound and target proteins involved in cancer progression. The findings suggested that the compound binds effectively to Bcl-2 proteins, promoting apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the phenyl rings and thiazole moiety. Key examples include:
Key Observations:
- Halogen Substitutions : Chloro, bromo, and fluoro substituents (e.g., compounds 4 and ) influence lipophilicity and electronic properties. Fluorine’s electronegativity enhances metabolic stability and bioavailability compared to bulkier halogens like bromine .
- Aromatic Extensions : Naphthalene (compound ) or thiophene (compound ) substitutions may enhance π-π stacking in biological targets, improving binding affinity.
Crystallographic and Conformational Comparisons
- Isostructurality : Compounds 4 and 5 () are isostructural with triclinic (P̄1) symmetry, featuring two independent molecules per asymmetric unit. The 4-fluorophenyl group adopts a perpendicular orientation relative to the planar core, a conformation shared with the target compound’s fluorophenyl group .
- Resonance-Assisted Hydrogen Bonding (RAHB) : Analogous to compound (I) in , the target compound may exhibit intramolecular N–H⋯N or N–H⋯O interactions, stabilizing its conformation. RAHB shortens C–N bonds (1.33–1.36 Å) and lengthens C=C bonds (1.37–1.39 Å), as seen in related structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
